2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Description
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a phenoxy group at position 2 and a fused [1,3]thiazolo[5,4-d]pyrimidine moiety at position 4. The thiazolo-pyrimidine scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors and antimicrobial agents, due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. The benzonitrile group may enhance solubility and contribute to binding affinity via dipole interactions.
Properties
CAS No. |
918880-37-2 |
|---|---|
Molecular Formula |
C18H10N4OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H10N4OS/c19-9-13-8-12(17-22-15-10-20-11-21-18(15)24-17)6-7-16(13)23-14-4-2-1-3-5-14/h1-8,10-11H |
InChI Key |
RDAFDLGJNXKUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the synthesis of semiconductors for plastic electronics and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine moiety can bind to biological targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include derivatives with modifications to the phenoxy group, thiazolo-pyrimidine core, or benzonitrile substituent. Key comparisons are summarized below:
Key Observations :
- Thiazolo vs. Thiadiazolo vs. Pyrazolo Cores: The thiazolo-pyrimidine core in the target compound may offer distinct electronic properties compared to thiadiazolo or pyrazolo analogues.
- Substituent Effects: Replacing phenoxy with smaller groups (e.g., methyl or methoxy) reduces steric hindrance but may diminish target binding affinity due to loss of aromatic interactions.
Key Observations :
- The three-component method in offers simplicity and scalability compared to the target compound’s likely synthetic route.
- The absence of catalysts in suggests a greener approach, though yields are unspecified.
Hypothetical Activity Profiling
Comparatively, thiadiazolo-pyrimidine derivatives (as in ) show antimicrobial activity, suggesting that minor structural changes (e.g., S/N substitution) significantly alter target selectivity.
Physicochemical Comparison
Key Observations :
- Thiadiazolo-pyrimidine derivatives exhibit better solubility, possibly due to increased polarity from the additional nitrogen atom.
Biological Activity
2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a thiazolo[5,4-d]pyrimidine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 918880-43-0 |
| Molecular Formula | C18H10N4O2S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-(2-hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
| InChI Key | QTCFQEHECSYBLI-UHFFFAOYSA-N |
The biological activity of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets. The thiazolo[5,4-d]pyrimidine structure allows for potential binding to enzymes and receptors involved in various biochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thus modulating their activity. For instance, compounds with similar structures have shown inhibitory effects on tyrosinase, an enzyme crucial in melanin production.
- Receptor Modulation : It could also interact with receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Experimental Findings
Research has demonstrated various biological activities associated with compounds related to this structure:
- Anticancer Activity : Studies indicate that similar thiazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against HeLa cervical cancer cells, indicating potent anticancer properties .
- Antimicrobial Activity : Compounds with thiazole and pyrimidine motifs have been reported to possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited strong inhibitory effects on cell proliferation, with some compounds achieving IC50 values lower than 1 µM .
Case Study 2: Tyrosinase Inhibition
In a series of experiments aimed at understanding the anti-melanogenic properties of related compounds, it was found that specific analogs effectively inhibited tyrosinase activity in B16F10 melanoma cells. This suggests potential applications in treating hyperpigmentation disorders .
Comparative Analysis
To better understand the unique properties of 2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(2-Hydroxyphenoxy)-5-(thiazol-2-yl)benzonitrile | Moderate anticancer activity | ~10 |
| 2-(2-Aminophenoxy)-5-(thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile | Potent tyrosinase inhibitor | <1 |
| 2-(4-Methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine | Antimicrobial | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
